1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone
Overview
Description
1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone is an organic compound with the molecular formula C15H14O4. It is known for its unique structure, which includes three hydroxyl groups attached to a phenyl ring and a tolyl group attached to an ethanone moiety.
Mechanism of Action
Target of Action
It is known that similar compounds, such as genistein, have potential beneficial effects on human grave diseases, such as cancer .
Mode of Action
It’s worth noting that genistein, a similar compound, has been shown to have potential for apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects .
Biochemical Pathways
Related compounds like genistein have been shown to affect various cellular targets in cancer models .
Pharmacokinetics
It’s worth noting that similar compounds, such as genistein, have been synthesized from 2,4,6-trihydroxyphenyl ethanone .
Result of Action
Similar compounds, such as genistein, have been shown to have potential beneficial effects on human grave diseases, such as cancer .
Biochemical Analysis
Biochemical Properties
1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed and further explored in future studies.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone typically involves the reaction of 1-(2,4,6-trihydroxyphenyl)ethan-1-one with p-tolylmagnesium bromide under controlled conditions. The reaction is carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1-(2,4,6-Trihydroxyphenyl)-1-propanone
- 1-(3′,4′-Dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)-propan-2-ol
- 1-[3-geranyl-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one
Uniqueness: 1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone is unique due to its specific arrangement of hydroxyl groups and the presence of a tolyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and anti-inflammatory activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-2-4-10(5-3-9)6-12(17)15-13(18)7-11(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEDFHVZITYAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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